molecular formula C18H22N2S B8690706 4-[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiazol-2-yl]piperidine

4-[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiazol-2-yl]piperidine

Cat. No. B8690706
M. Wt: 298.4 g/mol
InChI Key: HGWUMDOSIOTEMK-UHFFFAOYSA-N
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Patent
US08907098B2

Procedure details

The preparation is carried out as described starting from 8 g (31.6 mmol) of 2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone and 8 g (32.7 mmol) of 4-thiocarbamoylpiperidine-1-carboxylic acid tert-butyl ester.

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:14]=[CH:13][C:12]2[CH2:11][CH2:10][CH2:9][CH2:8][C:7]=2[CH:6]=1)=O.C(OC([N:22]1[CH2:27][CH2:26][CH:25]([C:28](=[S:30])[NH2:29])[CH2:24][CH2:23]1)=O)(C)(C)C>>[CH:6]1[C:7]2[CH2:8][CH2:9][CH2:10][CH2:11][C:12]=2[CH:13]=[CH:14][C:5]=1[C:3]1[N:29]=[C:28]([CH:25]2[CH2:26][CH2:27][NH:22][CH2:23][CH2:24]2)[S:30][CH:2]=1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
BrCC(=O)C1=CC=2CCCCC2C=C1
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(N)=S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1=C(C=CC=2CCCCC12)C=1N=C(SC1)C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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